molecular formula H2N2NaO3 B080212 Angeli's salt CAS No. 13826-64-7

Angeli's salt

Cat. No.: B080212
CAS No.: 13826-64-7
M. Wt: 101.018 g/mol
InChI Key: FOFRQGFTWXKZGP-UHFFFAOYSA-N
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Description

Angeli’s salt (sodium trioxodinitrate(II), Na₂N₂O₃) is a well-characterized inorganic compound that serves as a potent donor of nitroxyl (HNO), a redox sibling of nitric oxide (NO) . Synthesized via the reaction of hydroxylamine with alkyl nitrites, its planar anion decomposes in aqueous solutions (pH 4–8) to release HNO with a half-life of ~2–3 minutes at physiological conditions . HNO from Angeli’s salt exhibits unique pharmacological properties, including vasodilation, positive cardiac inotropy, and anti-inflammatory effects, mediated via distinct pathways compared to NO . A key limitation is its co-production of nitrite (NO₂⁻), which complicates biological studies by introducing confounding redox-active byproducts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angeli's salt is prepared by combining hydroxylamine and an organic nitrate, which serves as a source of nitronium (NO₂⁺). The reaction can be represented as follows: [ \text{NH}_2\text{OH} + \text{RONO}_2 + 2 \text{NaOR’} \rightarrow \text{ROH} + 2 \text{R’OH} + \text{Na}_2[\text{N}_2\text{O}_3] ] This method was first reported by Angelo Angeli in 1896 .

Industrial Production Methods: While the industrial production methods for sodium trioxodinitrate are not extensively documented, the preparation typically involves the same synthetic route used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Decomposition Mechanisms

Angeli's salt decomposes in aqueous solutions through pH-dependent pathways:

  • Above pH 4 : Releases nitroxyl (HNO) and nitrite (NO₂⁻):

    N2O32+H2OHNO+NO2+OH\text{N}_2\text{O}_3^{2-}+\text{H}_2\text{O}\rightarrow \text{HNO}+\text{NO}_2^-+\text{OH}^-

    HNO rapidly dimerizes to N₂O or reacts with O₂ to form peroxynitrite (ONOO⁻) under aerobic conditions .

  • Below pH 4 : Generates nitric oxide (NO) as the primary product:

    H2N2O32NO+H2O\text{H}_2\text{N}_2\text{O}_3\rightarrow 2\text{NO}+\text{H}_2\text{O}

    This pathway dominates in strongly acidic environments .

Key Data:

ConditionProductsRate Constant (M⁻¹s⁻¹)Reference
Aerobic, pH 7.4HNO + NO₂⁻k=1.8×104s1k=1.8\times 10^{-4}\,\text{s}^{-1}
Anaerobic, pH <4NOk[H+]k\propto [\text{H}^+]

Oxygen (O₂)

HNO reacts with O₂ to form peroxynitrite (ONOO⁻), though this remains debated:

HNO+O2ONOO\text{HNO}+\text{O}_2\rightarrow \text{ONOO}^-

  • Rate constants : k=1.8×104M1s1k=1.8\times 10^4\,\text{M}^{-1}\text{s}^{-1} (Smulik et al., 2014) .

  • Controversy arises due to conflicting detection methods; some studies report NO instead of ONOO⁻ .

Nitrite (NO₂⁻)

NO₂⁻ inhibits this compound decomposition by reversing the reaction:

HNO+NO2N2O32+H+\text{HNO}+\text{NO}_2^-\rightarrow \text{N}_2\text{O}_3^{2-}+\text{H}^+

  • Second-order rate constant: k=5.0×103M1s1k=5.0\times 10^3\,\text{M}^{-1}\text{s}^{-1} .

Superoxide Dismutase (SOD)

HNO reacts with Cu,Zn-SOD to form a stable nitrosyl complex:

HNO+SODSOD NO\text{HNO}+\text{SOD}\rightarrow \text{SOD NO}^-

  • Rate constant: k=4.9×104M1s1k=4.9\times 10^4\,\text{M}^{-1}\text{s}^{-1} .

Thiols

HNO oxidizes thiols (RSH) to disulfides (RSSR) via intermediate sulfinamides:

HNO+2RSHRSSR+NH2OH\text{HNO}+2\text{RSH}\rightarrow \text{RSSR}+\text{NH}_2\text{OH}

  • Observed with glutathione and cysteine .

Aldehydes and Alkyl Halides

This compound directly reacts with aldehydes to form hydroxamic acids and with alkyl halides to yield aldoximes :

RCHO+N2O32RC O NHOH+NO2\text{RCHO}+\text{N}_2\text{O}_3^{2-}\rightarrow \text{RC O NHOH}+\text{NO}_2^-

Dienes

Undergoes Diels-Alder cycloaddition with 1,3-dienes to form N,O-containing cycloadducts .

Interactions with Hemoglobin

HNO from this compound reacts with hemoglobin (Hb) in two key pathways:

  • OxyHb Oxidation :

    HNO+Fe2+ O2Fe3++NO2+H2O\text{HNO}+\text{Fe}^{2+}\text{ O}_2\rightarrow \text{Fe}^{3+}+\text{NO}_2^-+\text{H}_2\text{O}

    Converts oxyHb to methemoglobin (metHb) .

  • MetHb Nitrosylation :

    HNO+Fe3+Fe2+ NO\text{HNO}+\text{Fe}^{3+}\rightarrow \text{Fe}^{2+}\text{ NO}

    Forms iron-nitrosyl hemoglobin (HbNO), a more stable species .

Experimental Findings:

ReactantProductYield (%)Conditions
100 μM AS + 100 μM oxyHb83% metHb, 13% nitrite-bound metHb72 min, pH 7.4
50 μM AS + 50 μM oxyHb74% metHb, 24% HbNO72 min, pH 7.4

Controversies in Reaction Pathways

  • Peroxynitrite Formation : While some studies detect ONOO⁻ via UV spectroscopy , others dispute this using fluorescence assays .

  • pH-Dependent Products : Under alkaline conditions (pH >10), ONOO⁻ forms via deprotonation of HNO , whereas acidic conditions favor NO .

Therapeutic Implications

This compound counteracts cell-free hemoglobin’s vasoconstrictive effects by converting toxic oxyHb to metHb and HbNO, suggesting potential in treating hemolytic diseases .

Mechanism of Action

The primary mechanism by which sodium trioxodinitrate exerts its effects involves the release of nitroxyl (HNO). This release occurs through the decomposition of the compound in neutral, aerobic solutions. Nitroxyl acts as a signaling molecule, interacting with various molecular targets and pathways, including those involved in cardiovascular function .

Comparison with Similar Compounds

Comparison with Similar HNO Donors

Acyloxy Nitroso Compounds

Acyloxy nitroso compounds (e.g., compounds 1, 2, and 3) are organic HNO donors with tunable release kinetics. For example:

  • Compound 3 mimics Angeli’s salt with rapid HNO release under neutral conditions but avoids nitrite production.
  • Compound 1 releases HNO slowly, while Compound 2 shows negligible hydrolysis, making them suitable for sustained HNO delivery .

Key Differences :

  • Release Mechanism : Acyloxy nitroso compounds rely on ester bond cleavage, whereas Angeli’s salt decomposes via pH-dependent pathways.
  • Thiol Reactivity : Acyloxy nitroso compounds react with thiols, altering their biological effects, whereas Angeli’s salt primarily interacts with hemoglobin and metalloproteins .

Piloty’s Acid (PA)

Piloty’s acid (PhSO₂NHOH) is another HNO donor but requires alkaline conditions (pH > 10) for efficient release, limiting its utility in physiological studies .

Primary Amine NONOates (e.g., IPA/NO)

Isopropylamine NONOate (IPA/NO) is an organic diazeniumdiolate that releases HNO or NO depending on pH:

  • At pH ≥ 8: Primarily releases HNO, mimicking Angeli’s salt.
  • At pH ≤ 5: Shifts to NO production, enabling dual functionality .

Comparison with Angeli’s Salt :

  • Dual Donor Capacity: Unlike Angeli’s salt, IPA/NO can transition between HNO and NO donation, offering versatility in studying redox-specific effects .

Cyanamide and Hydroxyurea

These clinically used HNO donors have distinct mechanisms:

  • Cyanamide: Releases HNO via enzymatic metabolism, primarily used in alcoholism treatment.
  • Hydroxyurea: Generates HNO through iron-mediated decomposition, applied in cancer therapy .

Advantages of Angeli’s Salt :

  • Controlled, rapid HNO release without metabolic activation, ideal for acute studies .

Reactivity with Biomolecules

  • Hemoglobin Interaction: Angeli’s salt oxidizes cell-free ferrous hemoglobin (HbFe²⁺) to methemoglobin (HbFe³⁺) and stabilizes it as iron-nitrosyl hemoglobin (HbFe-NO), reducing NO scavenging and mitigating hemolysis-induced toxicity .
  • Thiols and Metalloproteins: Angeli’s salt-derived HNO preferentially reacts with thiols and metalloenzymes, unlike NO, which targets soluble guanylate cyclase (sGC) .

Signaling Pathways

  • Vasodilation: Angeli’s salt activates voltage-gated K⁺ channels and endothelial CGRP, while NO donors (e.g., DEA/NO) elevate cGMP via sGC .
  • Anti-Inflammatory Effects: Angeli’s salt inhibits TNF-α and IL-1β production in macrophages and reduces hyperalgesia via cGMP/PKG/K⁺ATP pathways, mirroring NO’s analgesic mechanisms but with distinct kinetics .

Data Tables

Table 1: Comparison of HNO Donors

Donor HNO Release Rate Byproducts pH Sensitivity Key Applications
Angeli’s Salt Rapid (t₁/₂ ~3 min) Nitrite (NO₂⁻) pH 4–8 Acute vasodilation, hemolysis therapy
Acyloxy Nitroso (Cpd 3) Rapid None Neutral pH Tunable HNO delivery
IPA/NO pH-dependent None pH 5–8 Dual HNO/NO studies
Piloty’s Acid Slow (pH >10) Sulfinic acid Alkaline Limited physiological use

Research Implications

Angeli’s salt remains the gold standard for rapid HNO donation in acute studies, but its nitrite byproduct necessitates cautious interpretation. Emerging donors like acyloxy nitroso compounds and IPA/NO offer improved specificity and versatility, enabling precise exploration of HNO’s unique biochemistry. Future therapeutic development should prioritize compounds with tunable release kinetics and minimal confounding byproducts .

Biological Activity

Angeli's salt, chemically known as sodium α-oxyhyponitrite (Na₂N₂O₃), is a compound that has garnered interest for its biological activities, particularly as a donor of nitroxyl (HNO). This article delves into the diverse biological effects of this compound, supported by case studies, research findings, and data tables.

This compound decomposes in physiological conditions to release nitroxyl, which has unique properties distinct from nitric oxide (NO). Nitroxyl is known to interact with various biological targets, influencing vascular function, neuronal activity, and cellular signaling pathways.

Key Mechanisms:

  • Nitroxyl Release: this compound spontaneously decomposes to produce nitroxyl, which can activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP) and subsequent vasodilation .
  • Interaction with Hemoglobin: Nitroxyl preferentially reacts with cell-free hemoglobin, oxidizing it to methemoglobin, which can mitigate the effects of NO scavenging during hemolytic events .

1. Vascular Effects

This compound has demonstrated significant vasodilatory effects through its action on vascular smooth muscle. Studies indicate that it can counteract the vasoconstrictive effects associated with elevated plasma hemoglobin levels during hemolysis.

StudyFindings
This compound infusion in blood samples showed reduced platelet activation and improved hemodynamic parameters.
In models of type 2 diabetes mellitus (T2DM), the cardioprotective actions of this compound were preserved despite resistance to NO.

2. Neuroactivity

Research indicates that this compound can influence neuronal activity. In one study involving primary meningeal afferents, this compound caused a short-lived increase in neuronal firing rates followed by a prolonged deactivation phase.

ParameterControl ActivityAS Stimulation ActivityStatistical Significance
Neuronal Firing Rate (imp/s)8.4 ± 1.021.0 ± 3.0p < 0.0001

The initial stimulation was significantly higher than control values, indicating a potent excitatory effect on sensory neurons involved in headache generation .

3. Neurotoxicity

While this compound shows promise in various applications, it also exhibits neurotoxic properties under certain conditions. A study highlighted its pro-oxidative effects on dopaminergic neurons in vivo, suggesting caution in therapeutic contexts .

Case Studies

Case Study 1: Hemolytic Anemia
In a clinical setting involving patients with hemolytic anemia, this compound was administered to assess its ability to alleviate symptoms associated with increased plasma hemoglobin. The results showed a significant reduction in vasoconstriction and improved blood flow metrics post-treatment .

Case Study 2: Neuropathic Pain
In rodent models of neuropathic pain, this compound was tested for its analgesic properties. The outcomes indicated that while it initially activated pain pathways, prolonged exposure led to desensitization and reduced pain perception over time .

Research Findings Summary

Recent studies have expanded the understanding of this compound’s biological activities:

  • Cardiovascular Benefits: It has been shown to maintain cardiovascular function even in the presence of conditions that typically promote NO resistance .
  • Neuronal Modulation: The dual action of activation followed by inhibition in neuronal pathways presents potential therapeutic avenues for headache management and pain relief .
  • Oxidative Stress Considerations: The compound’s oxidative properties necessitate further investigation into its safety profile for chronic use .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Angeli’s salt in laboratory settings?

Angeli’s salt (Na₂N₂O₃) is synthesized via the reaction of sodium nitrite with hydroxylamine under controlled acidic conditions. Characterization typically involves UV-Vis spectroscopy (e.g., absorbance maxima at 237–248 nm in pH 7.4 buffer or NaOH solutions ), elemental analysis, and X-ray crystallography for structural confirmation. Researchers must report purity levels, solvent systems, and reaction yields (>90% for reproducibility) while adhering to safety protocols for handling reactive intermediates .

Q. How does Angeli’s salt decompose under physiological conditions, and what analytical methods quantify its byproducts?

Angeli’s salt decomposes in aqueous solutions to release nitroxyl (HNO), which rapidly reacts with oxygen to form peroxynitrite (ONOO⁻). Kinetic studies use UV-Vis spectroscopy (235 nm for decomposition monitoring) and fluorometric assays (e.g., coumarin boronic acid conversion to COH at 370 nm) to track intermediate formation . Decomposition rates are pH-dependent, with faster decay in alkaline conditions .

Q. What are the primary biochemical targets of HNO derived from Angeli’s salt in cellular models?

HNO selectively modifies thiol residues in proteins (e.g., hemoglobin, ion channels) and reacts with transition metals like copper. In vitro studies employ fluorescence microscopy (e.g., CuDHX1 sensor for HNO detection ) and Western blotting to monitor post-translational modifications, such as Hb dimerization under oxidative stress .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Angeli’s salt-mediated vasodilation vs. cytotoxicity in different cell lines?

Contradictions arise from HNO’s dual role as a signaling molecule (via cGMP/PKG pathways) and a cytotoxic agent (via protein sulfinamide formation). To address this, studies should:

  • Use cell-specific inhibitors (e.g., L-cysteine to scavenge HNO ).
  • Compare dose-response curves across models (e.g., endothelial vs. cancer cells).
  • Employ redox-sensitive probes (e.g., DAF-2DA for NO vs. HNO discrimination ). Methodological consistency in buffer systems (e.g., 50 mM phosphate, 100 µM DTPA ) is critical for reproducibility.

Q. What experimental designs differentiate HNO’s effects from NO in neuronal signaling pathways?

  • Pharmacological controls : Use HNO scavengers (L-cysteine) and NO donors (SNAP) in parallel experiments .
  • Kinetic assays : Monitor sGC activation (HNO preference) vs. soluble guanylate cyclase (NO preference) using cGMP ELISA .
  • Fluorescence imaging : Deploy HNO-specific probes (e.g., CuDHX1 ) in dorsal root ganglia neurons to isolate HNO signaling .

Q. How do pH and redox microenvironment variations influence Angeli’s salt efficacy in anti-inflammatory studies?

  • pH dependence : Angeli’ salt decomposition accelerates in alkaline conditions, increasing HNO bioavailability. Buffered systems (pH 7.4) mimic physiological conditions, while acidic microenvironments (e.g., inflamed tissues) may alter HNO stability .
  • Redox modulation : Thiol-rich environments (e.g., glutathione) quench HNO, reducing cytotoxicity. Pre-treating cells with antioxidants (e.g., NAC) can isolate HNO-specific effects .

Q. Data Interpretation & Contradictions

Q. Why do gel electrophoresis results show conflicting Hb dimerization patterns when Angeli’s salt is co-administered with t-BOOH?

In Figure 6C, Angeli’s salt amplifies t-BOOH-induced Hb dimerization, suggesting HNO synergizes with oxidative stress. However, batch variability in t-BOOH purity or incomplete buffer degassing (trapped O₂) may artifactually enhance dimerization. Researchers should:

  • Standardize t-BOOH sources and storage conditions.
  • Include reducing agents (DTT) as negative controls .

Q. How do UV-Vis spectral shifts (e.g., 560 nm in GSCbl reactions) validate HNO release kinetics from Angeli’s salt?

Figure S2 () shows a linear increase in absorbance at 560 nm with Angeli’s salt concentration, correlating with HNO-mediated cobalt complex formation. Deviations from linearity at high concentrations (>1 mM) indicate secondary reactions (e.g., HNO dimerization). Use Michaelis-Menten kinetics to model saturation effects .

Q. Methodological Recommendations

Q. What controls are essential for ensuring Angeli’s salt specificity in HNO release assays?

  • Negative controls : Decomposed Angeli’s salt (pre-heated solutions) or HNO scavengers (L-cysteine).
  • Positive controls : Alternate HNO donors (e.g., Piloty’s acid).
  • Interference checks : Test for NO cross-reactivity using ozone-based chemiluminescence .

Q. How can researchers optimize Angeli’s salt stability in long-term in vivo studies?

  • Formulation : Encapsulate in liposomes or cyclodextrins to prolong half-life.
  • Dosing : Use osmotic pumps for continuous infusion, avoiding bolus-induced toxicity.
  • Monitoring : Track plasma HNO via EPR spectroscopy with spin traps .

Q. Tables for Key Findings

Parameter Value/Condition Reference
UV-Vis λmax (pH 7.4)237 nm (ε = 6,100 M⁻¹cm⁻¹)
Decomposition half-life~3 min (pH 7.4, 25°C)
IC50 (PGE2 hyperalgesia)0.5–1.0 mg/kg (intraplantar)
Optimal synthesis yield>90% (hydroxylamine method)

Properties

CAS No.

13826-64-7

Molecular Formula

H2N2NaO3

Molecular Weight

101.018 g/mol

IUPAC Name

disodium;N-oxonitramide

InChI

InChI=1S/H2N2O3.Na/c3-1-2(4)5;/h1,3H;

InChI Key

FOFRQGFTWXKZGP-UHFFFAOYSA-N

SMILES

N(=O)[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

N([N+](=O)[O-])O.[Na]

Appearance

Assay:≥99%A crystalline solid

Synonyms

Angeli's salt
hyponitric acid, disodium salt
oxyhyponitrite
sodium trioxodinitrate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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